ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
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Overview
Description
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is an organoboron compound with the empirical formula C12H21BO4 and a molecular weight of 240.10 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate can be synthesized through several methods. One common approach involves the borylation of alkenes or alkynes using transition metal catalysts. For example, the hydroboration of alkenes with pinacolborane in the presence of a palladium catalyst can yield the desired product . Another method involves the coupling of aryl iodides with pinacolborane using a copper catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boron atom can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or copper catalysts are often employed in substitution reactions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohols.
Substitution: Various organoboron compounds.
Scientific Research Applications
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate has numerous applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate involves the formation of carbon-boron bonds through various catalytic processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms. This property makes it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4,4,5,5-Tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane: Contains a different substituent on the dioxaborolane ring.
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: Features a phenyl group attached to the dioxaborolane ring.
These compounds share similar reactivity and applications but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFDUCQEBGHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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